molecular formula C20H26BrNO4 B6349513 4-(2-Bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-83-6

4-(2-Bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349513
CAS No.: 1326808-83-6
M. Wt: 424.3 g/mol
InChI Key: WAPQFSYSHPOSMY-UHFFFAOYSA-N
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Description

4-(2-Bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[4.5]decane core, which is a bicyclic system where two rings share a single atom. The presence of a bromobenzoyl group and a tert-butyl group adds to its chemical diversity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This often requires the use of strong bases or acids to facilitate the ring closure.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of a bromobenzoyl chloride with the spirocyclic core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromobenzoyl group, potentially converting it to a benzyl group or other reduced forms.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce benzyl derivatives. Substitution reactions can lead to a variety of functionalized compounds depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their properties.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions of spirocyclic molecules with proteins and other biomolecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the bromobenzoyl group suggests possible applications in drug design, particularly for compounds targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 4-(2-Bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with proteins or enzymes, potentially inhibiting or modifying their activity. The bromobenzoyl group could play a key role in binding to target molecules, while the spirocyclic structure might influence the overall conformation and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: Similar in structure but lacks the tert-butyl group.

    4-(2-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Contains a propyl group instead of a tert-butyl group and an additional nitrogen atom in the spirocyclic core.

Uniqueness

The presence of the tert-butyl group in 4-(2-Bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid distinguishes it from similar compounds. This group can influence the compound’s steric properties and reactivity, potentially leading to different biological and chemical behaviors. The spirocyclic structure also adds to its uniqueness, providing a rigid and stable framework that can be advantageous in various applications.

This detailed overview highlights the complexity and versatility of this compound, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-(2-bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrNO4/c1-19(2,3)13-8-10-20(11-9-13)22(16(12-26-20)18(24)25)17(23)14-6-4-5-7-15(14)21/h4-7,13,16H,8-12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPQFSYSHPOSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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